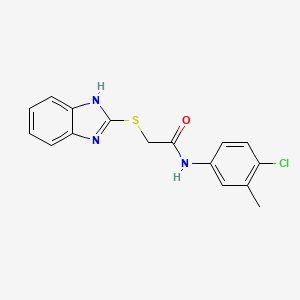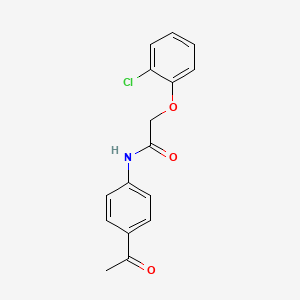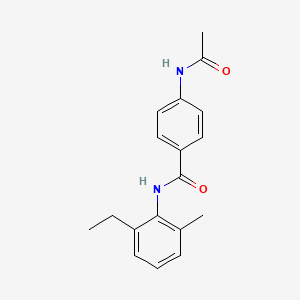![molecular formula C13H15ClN2O4 B5709942 5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)
5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid, commonly known as ACPC, is an amino acid derivative that has been extensively studied for its potential therapeutic applications. ACPC is synthesized from the amino acid phenylalanine and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of ACPC is not fully understood. However, it is thought to act through the modulation of glutamate receptors in the brain. Glutamate is a neurotransmitter that is involved in a range of physiological processes including learning and memory. ACPC has been shown to enhance the activity of certain glutamate receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
ACPC has a range of biochemical and physiological effects. It has been shown to enhance cognitive function and improve memory in both animal models and human studies. ACPC has also been shown to have neuroprotective effects, protecting against neuronal damage and cell death. In addition, ACPC has been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACPC has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. ACPC has also been extensively studied, with a large body of research supporting its potential therapeutic applications. However, there are also limitations to using ACPC in lab experiments. Its mechanism of action is not fully understood, and there is still much to be learned about its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on ACPC. One area of research is the potential use of ACPC as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of ACPC as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, there is ongoing research into the mechanisms of action of ACPC and its potential applications in other areas of medicine.
Métodos De Síntesis
ACPC can be synthesized through a multi-step process starting with the amino acid phenylalanine. The first step involves protecting the amino group of phenylalanine with a suitable protecting group such as the t-butoxycarbonyl group. The protected amino acid is then reacted with acetyl chloride to form the acetylated derivative. The resulting compound is then reacted with 4-chloroaniline to form the 4-chlorophenyl derivative. Finally, the protecting group is removed to yield ACPC.
Aplicaciones Científicas De Investigación
ACPC has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. ACPC has also been shown to have anti-inflammatory effects and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
5-(3-acetamido-4-chloroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-8(17)15-11-7-9(5-6-10(11)14)16-12(18)3-2-4-13(19)20/h5-7H,2-4H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCOJTGSZCGGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)CCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetamido-4-chloroanilino)-5-oxopentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)





![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)

![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)

![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)